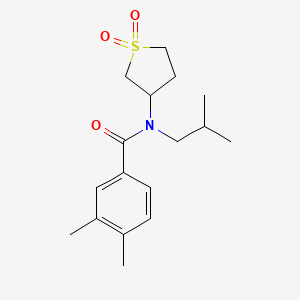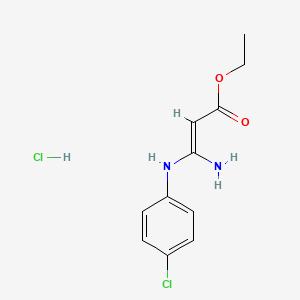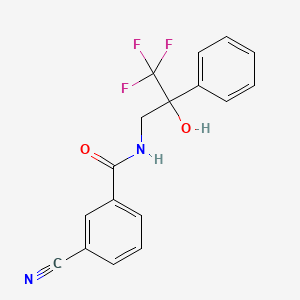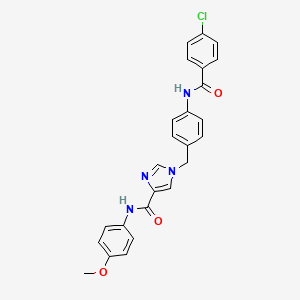![molecular formula C20H18N2OS B2867217 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895647-29-7](/img/new.no-structure.jpg)
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chromeno[2,3-d]pyrimidine core with a 4-isopropylphenyl group attached, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylphenylamine with a suitable pyrimidine derivative under acidic conditions. The reaction mixture is then subjected to cyclization to form the chromeno[2,3-d]pyrimidine core. Subsequent thionation of the intermediate compound yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Research is ongoing to determine its efficacy and safety in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism by which 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Chromeno[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents.
Phenyl-substituted pyrimidines: These compounds also feature phenyl groups but differ in their substitution patterns and functional groups.
Uniqueness: 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione stands out due to its specific combination of the chromeno[2,3-d]pyrimidine core and the 4-isopropylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and applications.
Propiedades
Número CAS |
895647-29-7 |
|---|---|
Fórmula molecular |
C20H18N2OS |
Peso molecular |
334.44 |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
Clave InChI |
YRQLFAYFAVJVHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867136.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2867140.png)
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide](/img/structure/B2867141.png)
![3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2867143.png)
![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)




![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)

